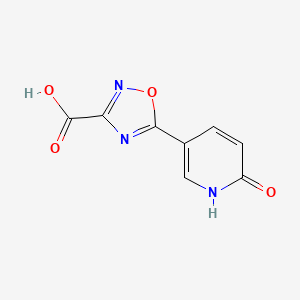
(R)-3-(3-Bromophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(3-Bromophenyl)pyrrolidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with ®-pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Bromophenyl)pyrrolidine hydrochloride may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Bromophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Scientific Research Applications
®-3-(3-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and catalysts.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-(3-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pyrrolidine ring enhances the compound’s stability and reactivity, making it an effective intermediate in various reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
3-(4-Bromophenyl)pyrrolidine hydrochloride: A structural isomer with the bromine atom in a different position on the phenyl ring.
3-Phenylpyrrolidine hydrochloride: A similar compound without the bromine atom, used in different synthetic applications.
Uniqueness
®-3-(3-Bromophenyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of the bromophenyl group, which imparts distinct reactivity and binding properties. These characteristics make it a valuable compound in the synthesis of chiral pharmaceuticals and other specialized organic molecules.
Properties
Molecular Formula |
C10H13BrClN |
|---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
(3R)-3-(3-bromophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m0./s1 |
InChI Key |
ZUDAIKHDAZMDQW-FVGYRXGTSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC(=CC=C2)Br.Cl |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)





![3-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11789891.png)
![Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11789894.png)






